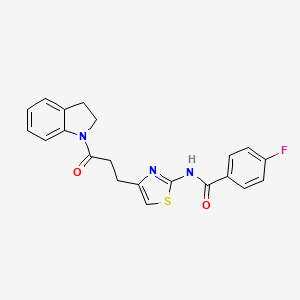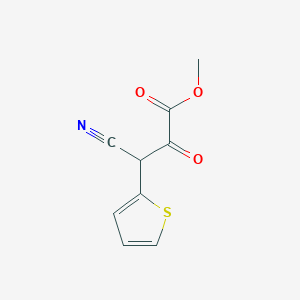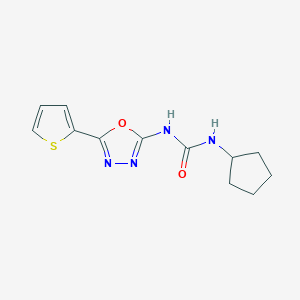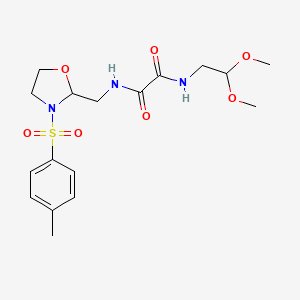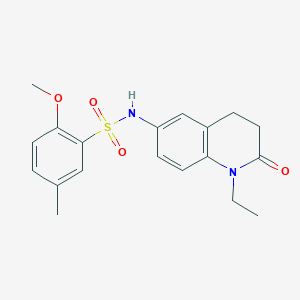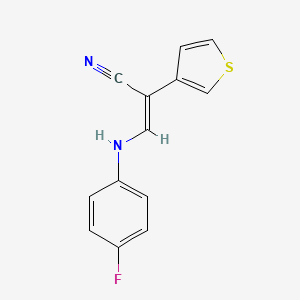
3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile, also known as 4FA-3T, is an organofluorine compound that has been used in a variety of scientific research applications. It is a fluorinated anilino derivative of 3-thienylacrylonitrile, and has been studied for its potential use in a range of fields, including medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- The molecular structure of various substituted 3-aryl-2-(thienyl)acrylonitriles, a category to which 3-(4-Fluoroanilino)-2-(3-thienyl)acrylonitrile belongs, has been studied. For instance, the molecules of one such derivative exhibit orientational disorder in the thienyl fragment and are linked by hydrogen bonds forming simple chains or sheets, demonstrating the compound's potential in molecular self-assembly and crystal engineering (Cobo et al., 2006).
Antifungal and Anticancer Potential
- A series of 3-aryl-2-(thienyl)acrylonitriles, including the 3-thienyl variant, have been synthesized and evaluated for antifungal and cytotoxic activities. They showed significant activity against various fungi and cancer cell lines, suggesting their potential use in developing new antifungal and anticancer agents (Quiroga et al., 2007).
Kinase Inhibitory and Antineoplastic Efficacy
- Some 2-(thien-2-yl)-acrylonitriles, closely related to this compound, have been shown to possess kinase inhibitory activity and antineoplastic efficacy in hepatoma models. These findings underscore their potential as therapeutics in cancer treatment, particularly hepatocellular carcinoma (Schaller et al., 2021).
Application in Organic Synthesis
- The compound’s structure and reactivity profile make it a candidate for various organic transformations. For instance, its nitrile function is important for C-C bond formation reactions in organic chemistry, and the presence of fluorine atoms adds to its reactivity and potential application in synthesizing bioactive heterocycles (Naveen et al., 2006).
Fungicidal Activity
- Derivatives of this compound have shown promising fungicidal activity, particularly against Colletotrichum gossypii, indicating its utility in agricultural applications (De-long, 2010).
Fluorescence and Optical Properties
- Certain acrylonitrile derivatives, including those similar to this compound, exhibit fluorescence properties, indicating potential applications in materials science for developing fluorescent probes or materials (Asiri et al., 2011).
Eigenschaften
IUPAC Name |
(Z)-3-(4-fluoroanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZORWQOLOPAAY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


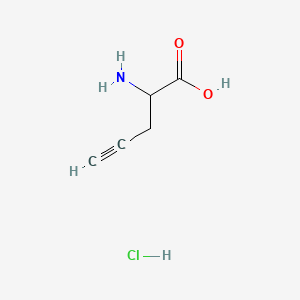
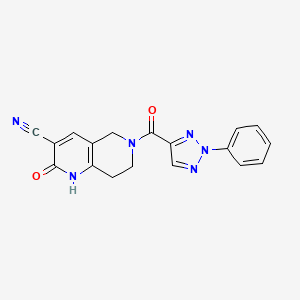
![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
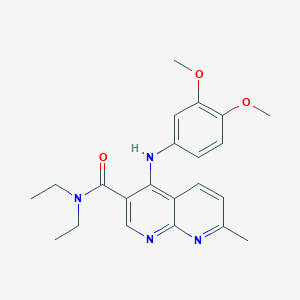
![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)
![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)
![1-(3-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)
